molecular formula C20H24ClN5O3 B2638447 2-(4-Chlorophenoxy)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone CAS No. 1796987-78-4

2-(4-Chlorophenoxy)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2638447
CAS No.: 1796987-78-4
M. Wt: 417.89
InChI Key: CNRGYFXABOYJRW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate reagent to introduce the phenoxy group.

    Piperazine coupling: The chlorophenoxy intermediate is then reacted with a piperazine derivative to form the piperazinyl intermediate.

    Pyridazine ring formation: The piperazinyl intermediate undergoes further reactions to introduce the pyridazine ring, often involving cyclization reactions.

    Morpholine substitution: Finally, the morpholine group is introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Interaction with genetic material, potentially affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-(4-(4-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone: A closely related compound with a similar structure but different substitution pattern.

    2-(4-Chlorophenoxy)-1-(4-(6-piperazinopyridazin-4-yl)piperazin-1-yl)ethanone: Another analog with variations in the piperazine and pyridazine rings.

Uniqueness

2-(4-Chlorophenoxy)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O3/c21-16-1-3-18(4-2-16)29-15-20(27)26-7-5-24(6-8-26)17-13-19(23-22-14-17)25-9-11-28-12-10-25/h1-4,13-14H,5-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRGYFXABOYJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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